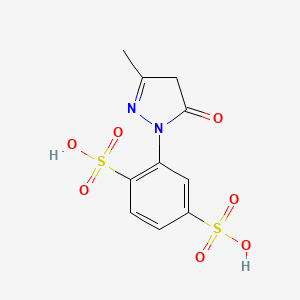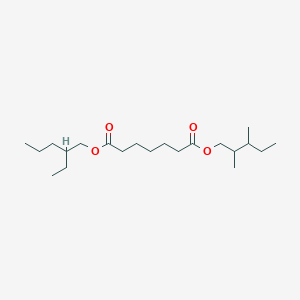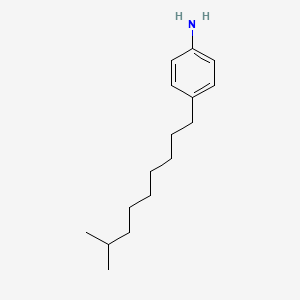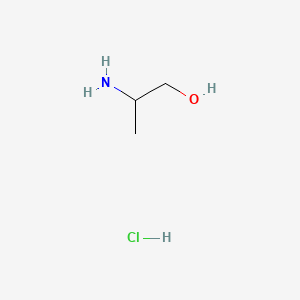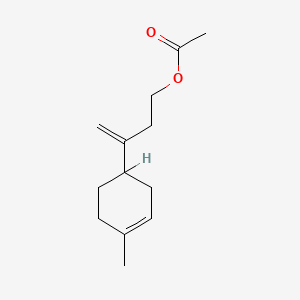![molecular formula C23H31BrN8O3 B1607279 N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide CAS No. 702676-93-5](/img/structure/B1607279.png)
N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide
Overview
Description
BX-320 is a selective, ATP-competitive, orally active inhibitor of the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDK1). It has shown significant potential in cancer research due to its ability to induce apoptosis and inhibit tumor growth. The compound has an IC50 value of 30 nanomolar in a direct kinase assay format .
Mechanism of Action
Target of Action
BX-320 primarily targets the 3-phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 is a serine/threonine kinase that plays a key role in various cellular processes, including cell growth, survival, and tumor angiogenesis .
Mode of Action
BX-320 is a selective, ATP-competitive, orally active, and direct PDK1 inhibitor . It binds to the ATP binding site of PDK1, thereby inhibiting its activity . This inhibition blocks the PDK1/Akt signaling pathway in tumor cells .
Biochemical Pathways
The inhibition of PDK1 by BX-320 affects the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway , which is crucial for cell survival, especially for unattached cells . By blocking this pathway, BX-320 can inhibit the growth of a variety of tumor cell lines in culture or induce apoptosis .
Pharmacokinetics
It is known that bx-320 is orally active , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body
Result of Action
BX-320 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines . For instance, it has been found to inhibit the growth of MDA-468 breast cancer cells and induce apoptosis . In vivo, BX-320 has been shown to inhibit the growth of LOX melanoma tumors in the lungs of nude mice .
Biochemical Analysis
Biochemical Properties
BX-320 functions as an inhibitor of the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDK1). This kinase plays a crucial role in the activation of various downstream signaling pathways, including the Akt pathway, which is involved in cell growth, survival, and metabolism . BX-320 selectively inhibits PDK1 with an IC50 value of 30 nM, while showing minimal activity against a panel of other kinases . By inhibiting PDK1, BX-320 effectively reduces the phosphorylation of Akt and p70S6K1, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
BX-320 has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, BX-320 inhibits the phosphorylation of Akt and p70S6K1, leading to reduced cell proliferation and increased apoptosis . This compound has demonstrated efficacy in inhibiting the growth of multiple cancer cell lines, including MDA-MB-468 breast cancer cells and PC3 prostate cancer cells . Additionally, BX-320 has been shown to inhibit the growth of LOX melanoma tumors in vivo, further highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of BX-320 involves the inhibition of PDK1, a key kinase in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . By binding to the ATP-binding site of PDK1, BX-320 prevents the phosphorylation and activation of downstream targets such as Akt and p70S6K1 . This inhibition disrupts the signaling cascade that promotes cell growth and survival, leading to increased apoptosis and reduced proliferation in cancer cells . The selectivity of BX-320 for PDK1 over other kinases ensures that its effects are primarily targeted towards the PI3K/Akt pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BX-320 have been observed to change over time. BX-320 has demonstrated stability and efficacy in inhibiting PDK1 activity over extended periods . Long-term studies have shown that continuous exposure to BX-320 leads to sustained inhibition of Akt phosphorylation and consistent induction of apoptosis in cancer cells . Additionally, BX-320 has been shown to maintain its inhibitory effects on tumor growth in vivo over prolonged treatment durations .
Dosage Effects in Animal Models
The effects of BX-320 vary with different dosages in animal models. In a LOX melanoma mouse model, BX-320 was administered at a dosage of 200 mg/kg, resulting in significant inhibition of tumor growth . Higher dosages of BX-320 have been associated with increased efficacy in reducing tumor size and improving survival rates in animal models .
Metabolic Pathways
BX-320 is involved in the inhibition of the PI3K/Akt signaling pathway, which plays a critical role in cellular metabolism . By inhibiting PDK1, BX-320 disrupts the phosphorylation and activation of Akt, leading to alterations in metabolic flux and reduced levels of key metabolites involved in cell growth and survival . The inhibition of this pathway by BX-320 has been shown to induce metabolic stress in cancer cells, contributing to their reduced proliferation and increased apoptosis .
Transport and Distribution
Within cells and tissues, BX-320 is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, BX-320 accumulates in specific compartments where it can effectively inhibit PDK1 activity . The distribution of BX-320 within tissues is influenced by factors such as tissue permeability and the presence of transport proteins .
Subcellular Localization
The subcellular localization of BX-320 is primarily within the cytoplasm, where it interacts with PDK1 and other components of the PI3K/Akt signaling pathway . BX-320 may also localize to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its inhibitory effects on PDK1 activity . The targeting of BX-320 to these compartments is likely mediated by specific targeting signals or post-translational modifications that direct its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
BX-320 is synthesized through a multi-step process involving the coupling of various intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of BX-320 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography. The goal is to produce BX-320 in large quantities while maintaining its chemical integrity and biological activity .
Chemical Reactions Analysis
Types of Reactions
BX-320 undergoes several types of chemical reactions, including:
Oxidation: BX-320 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in BX-320, potentially altering its biological activity.
Substitution: BX-320 can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
BX-320 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cancer cell growth.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit PDK1 and induce apoptosis.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
BX-795: Another potent PDK1 inhibitor with similar inhibitory properties.
BX-912: A PDK1 inhibitor with comparable efficacy and mechanism of action
Uniqueness of BX-320
BX-320 is unique due to its high selectivity for PDK1 and its ability to induce a strong pro-apoptotic response in cancer cells. It has shown efficacy in both in vitro and in vivo models, making it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
N'-[3-[[5-bromo-2-[3-(pyrrolidine-1-carbonylamino)anilino]pyrimidin-4-yl]amino]propyl]-2,2-dimethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrN8O3/c1-23(2,19(25)33)20(34)27-10-6-9-26-18-17(24)14-28-21(31-18)29-15-7-5-8-16(13-15)30-22(35)32-11-3-4-12-32/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H2,25,33)(H,27,34)(H,30,35)(H2,26,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSULAZTNWFKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)C(=O)NCCCNC1=NC(=NC=C1Br)NC2=CC(=CC=C2)NC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220507 | |
| Record name | BX-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702676-93-5 | |
| Record name | BX-320 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702676935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BX-320 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B504GXS5SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


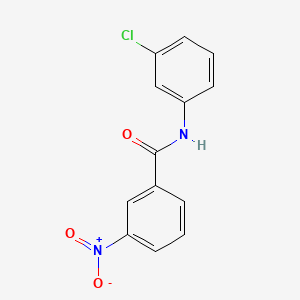
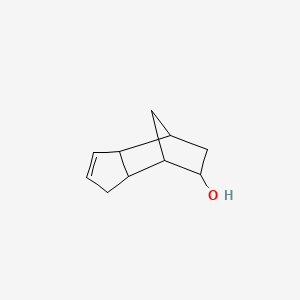
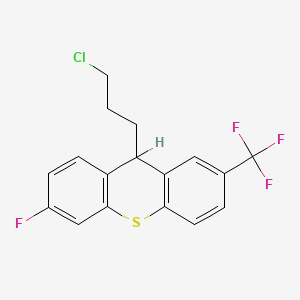

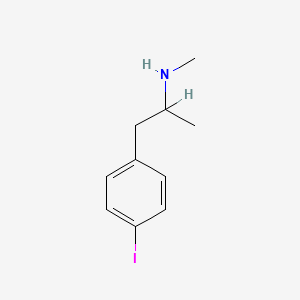
![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)

![2-Propenoic acid, 2-cyano-3-[4-[(4-ethoxyphenyl)methylamino]phenyl]-, ethyl ester](/img/structure/B1607210.png)
